molecular formula C17H21NO3 B13094941 5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate

5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate

Cat. No.: B13094941
M. Wt: 287.35 g/mol
InChI Key: CFPLGSIMHLLDKB-UHFFFAOYSA-N
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Description

5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate is a complex organic compound that features both an oxoheptane and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate typically involves the reaction of 5-oxoheptanoic acid with 2-(2H-isoindol-2-yl)acetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate esterification. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or isoindole moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

Scientific Research Applications

5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The isoindole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate: Similar in structure but with a hydroxyl group and a methylphenyl moiety.

    Indole-3-acetic acid: A simpler indole derivative with significant biological activity.

Uniqueness

5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate is unique due to its combination of an oxoheptane chain and an isoindole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

5-oxoheptan-3-yl 2-isoindol-2-ylacetate

InChI

InChI=1S/C17H21NO3/c1-3-15(19)9-16(4-2)21-17(20)12-18-10-13-7-5-6-8-14(13)11-18/h5-8,10-11,16H,3-4,9,12H2,1-2H3

InChI Key

CFPLGSIMHLLDKB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)CC)OC(=O)CN1C=C2C=CC=CC2=C1

Origin of Product

United States

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